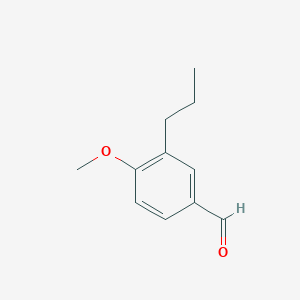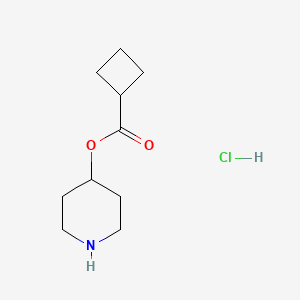
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid
Descripción general
Descripción
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is a chemical compound with the CAS Number: 1000565-32-1 . It has a molecular weight of 205.14 . This compound is used in the preparation of Oxadiazole derivatives as microbicides .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1-dimethylethyl [6-(trifluoromethyl)-2-pyridinyl]acetate with triethylsilane in dichloromethane, followed by the addition of trifluoroacetic acid . The reaction is stirred overnight at room temperature, and the product is obtained as a yellow solid .It is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point and density are not available in the search results.
Aplicaciones Científicas De Investigación
Crystal Structure and Properties
- Crystal Structure Insights :
- Studies on related compounds, such as triclopyr and fluroxypyr, which share structural similarities with 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid, have revealed insights into their crystal structures. These structures are characterized by various intermolecular interactions and hydrogen bonding, contributing to their stability and properties (Cho et al., 2014); (Park et al., 2016).
Molecular and Electronic Properties
- Quantum Chemical Analysis :
- Quantum chemical calculations and analysis of molecular properties of related pyridine compounds have been conducted to understand their electronic properties, such as HOMO and LUMO energies. This is crucial for applications in fields like material science and pharmaceuticals (Bouklah et al., 2012).
Synthesis and Chemical Reactivity
Synthesis and Reactivity :
- Novel synthesis routes for derivatives of 2-trifluoromethyl-nicotinic acid have been developed, showcasing the compound's potential as an intermediate in the manufacture of various pharmaceuticals and chemicals (Kiss et al., 2008).
Electrophosphorescence Applications :
- Research on derivatives like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes indicates potential applications in electrophosphorescence, useful for device applications like displays and lighting (Zhang et al., 2010).
Catalysis
- Catalysis in Organic Reactions :
- Studies have demonstrated the use of related pyridine compounds in catalytic reactions, such as the ammoxidation of alcohols, highlighting their utility in organic synthesis and industrial processes (Xie et al., 2014).
Biological and Pharmaceutical Applications
Antimicrobial and Antioxidant Activity :
- Some derivatives exhibit antimicrobial and antioxidant activities, suggesting potential applications in drug discovery and development (Mamolo et al., 2001).
Drug Delivery Systems :
- Encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages indicates a novel approach to drug delivery, showcasing the potential of pyridine derivatives in pharmaceutical applications (Mattsson et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Properties :
- Related compounds have been studied for their corrosion inhibition properties, particularly in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Bouklah et al., 2005).
Safety and Hazards
The compound has the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
It is used in the preparation of oxadiazole derivatives, which are known to have various biological activities .
Biochemical Pathways
It’s worth noting that the compound’s derivatives have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Result of Action
Its derivatives have shown potential effects on suppressing the production of collagen in vitro .
Análisis Bioquímico
Biochemical Properties
2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group can enhance the binding affinity of the compound to the active site of the enzyme, leading to potential inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of activity. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability and proliferation. In in vivo studies, the compound’s stability and degradation can influence its bioavailability and efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic balance and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to plasma proteins can influence the compound’s distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, localization to the nucleus can enable interactions with transcription factors and other DNA-binding proteins, influencing gene expression. Similarly, localization to the mitochondria can affect mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOGLABYJEOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694930 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000565-32-1 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
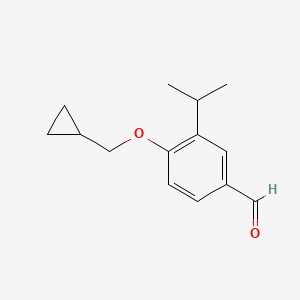
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
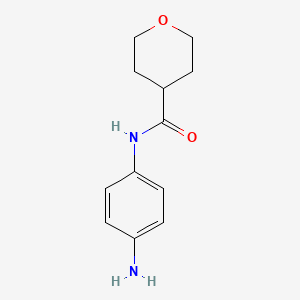


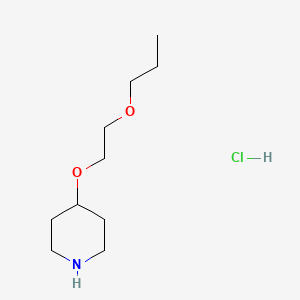
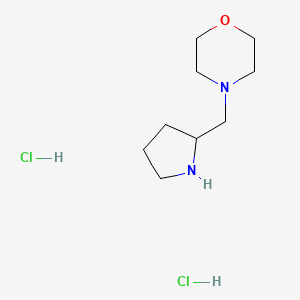
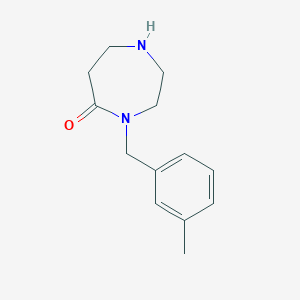
![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
